L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a synthetic compound that has garnered interest for its potential applications in various scientific fields. Structurally, it is an amino acid derivative, characterized by its unique combination of fluorine atoms and tetrahydronaphthalene moiety. This compound’s chemical properties make it an intriguing subject for research in chemistry, biology, and medicine.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- typically involves multi-step organic synthesis protocols. Common synthetic routes include:
Fluorination Reactions:
Amide Bond Formation: : The coupling of L-Norvaline with the difluoronaphthalene derivative generally occurs through standard peptide coupling reagents such as EDCI/HOBt or HATU.
Hydrogenation: : Tetrahydro-naphthalene core is often synthesized via catalytic hydrogenation under pressure, employing catalysts like palladium on carbon.
Industrial Production Methods
On an industrial scale, production typically scales up these laboratory methods, with optimizations for yield and purity. Flow chemistry techniques, which allow continuous processing, may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the naphthalenyl ring, potentially forming quinone derivatives.
Reduction: : Reduction reactions can further hydrogenate the tetrahydro-naphthalene ring to its fully saturated form.
Substitution: : Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalenyl ring, mediated by reagents like halogenating agents or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3 for oxidation reactions.
Reducing Agents: : LiAlH4, NaBH4 for reduction reactions.
Substituting Agents: : Halogenating agents such as Br2, nitrating agents like HNO3 for substitution reactions.
Major Products
Quinones: : Oxidation may yield quinone derivatives.
Dihydro Derivatives: : Reduction often produces more hydrogenated analogs.
Aryl Derivatives: : Substitution reactions lead to various aryl-substituted products.
Scientific Research Applications
L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- has found applications across several fields:
Chemistry: : As a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving fluorinated compounds.
Biology: : Investigated for its potential as a modulator of enzyme activity, particularly those involved in metabolic pathways.
Medicine: : Explored for its therapeutic potential, especially in neurodegenerative disease research due to its ability to affect cellular oxidative stress.
Industry: : Utilized in the development of novel materials and as a precursor in pharmaceuticals manufacturing.
Mechanism of Action
The compound’s mechanism of action in biological systems often revolves around its interaction with enzymes and proteins. The fluorine atoms increase its lipophilicity and stability, allowing it to interact more effectively with biological targets. The tetrahydro-naphthalenyl ring provides a conformationally flexible scaffold that can engage in various non-covalent interactions, facilitating its binding to active sites in enzymes.
Comparison with Similar Compounds
Compared to other fluorinated amino acid derivatives:
L-Norvaline: : Unlike other fluorinated L-Norvaline analogs, the presence of the tetrahydro-2-naphthalenyl group significantly alters its physicochemical properties and biological activity.
2-Fluorophenylalanine: : Similar fluorinated amino acids like 2-fluorophenylalanine also modulate enzyme activity but lack the structural complexity and flexibility conferred by the naphthalenyl moiety.
List of Similar Compounds
L-Norvaline, N-[(2S)-6,8-difluoro-2-phenyl]-.
2-Fluorophenylalanine.
6,8-Difluoronorvaline.
That’s a thorough dive into L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-. It’s fascinating how such specific chemical modifications can open up so many avenues for research and application.
Properties
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXVLGQDJBZSD-FZMZJTMJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@H]1CCC2=C(C1)C(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.